molecular formula C19H23NO2 B4052886 2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide

2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B4052886
M. Wt: 297.4 g/mol
InChI Key: VVDOSRMBVNBZTB-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Chemical Properties

The study of crystal structures plays a vital role in understanding the physical and chemical properties of compounds. For instance, the crystal structure of a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, was analyzed to determine its herbicidal activity. This compound was synthesized with a 66% isolated yield and found effective in herbicidal applications, highlighting the importance of crystal structure analysis in agricultural chemistry (Liu et al., 2008).

Biochemical and Pharmacological Effects

Biochemical and pharmacological studies of structurally related compounds can provide insights into potential applications of 2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide in medicine. For example, 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino)propane hydrochloride (DDPH) has been researched for its effects on L-type calcium current (ICa) and sodium current (INa) in guinea pig ventricular myocytes, indicating its potential in cardiovascular pharmacology (X. Hu & J. Qian, 2001).

Antidepressant Potential

The antidepressant potential of compounds is another area of interest. N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound with a structural motif similar to this compound, was identified as a potential antidepressant with reduced side effects. This suggests that related compounds might also hold promise in the treatment of depression (D. M. Bailey et al., 1985).

Molecular Probes and Dyes

The development of fluorescent molecular probes and dyes is crucial for bioimaging and diagnostic applications. Compounds such as 2,5-Diphenyloxazoles, which share functional groups with this compound, have been prepared as new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes (Z. Diwu et al., 1997).

Inorganic Chemistry and Material Science

In material science and inorganic chemistry, the ligand effects on the structures of extended networks of transition-metal ions incorporating dicyanamide-containing compounds demonstrate the complexity and versatility of these chemical systems. Such studies can lead to the development of novel materials with specific magnetic or electronic properties, indicative of the broader applicability of compounds like this compound in material science (D. Armentano et al., 2006).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12-6-7-14(3)18(10-12)20-19(21)16(5)22-17-9-8-13(2)15(4)11-17/h6-11,16H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDOSRMBVNBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.